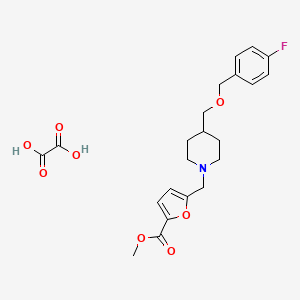
Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C22H26FNO8 and its molecular weight is 451.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate, with CAS Number 1396685-05-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The compound's molecular formula is C22H26FNO8, with a molecular weight of 451.4 g/mol. The structure features a furan ring, a piperidine moiety, and a fluorobenzyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FNO8 |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 1396685-05-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. For instance, studies have shown that certain derivatives exhibit selective inhibition of MAO-A and MAO-B, suggesting potential applications in treating depression and anxiety disorders .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs:
-
Anticancer Activity :
- A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. Compounds with similar structural motifs demonstrated significant cytotoxicity against MV4-11 cells (IC50 values ranging from 0.072 μM to 3.19 μM), indicating that modifications at specific positions can enhance anticancer properties .
- Neuroprotective Effects :
-
Analgesic Properties :
- The analgesic potential of similar compounds has been explored in animal models, showing promising results in reducing pain responses through central mechanisms involving opioid receptors.
Study on Anticancer Activity
A recent study published in Molecules examined the structure–activity relationship (SAR) of various derivatives of furan-based compounds. Among them, one derivative exhibited an IC50 value of 0.072 μM against FLT3 kinase in MV4-11 cells, demonstrating strong inhibitory activity and suggesting that modifications can significantly enhance efficacy .
Neuroprotective Effects Study
In another study focusing on neuroprotection, researchers found that piperidine derivatives similar to this compound provided significant protection against oxidative stress-induced neuronal death in cultured cells, highlighting their potential for developing therapies for neurodegenerative diseases .
Properties
IUPAC Name |
methyl 5-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPNQSODDLQXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














